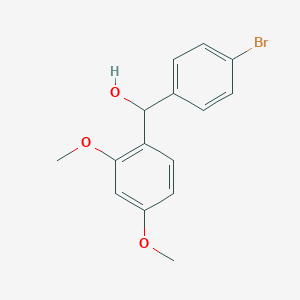

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol

CAS No.:

Cat. No.: VC13389576

Molecular Formula: C15H15BrO3

Molecular Weight: 323.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15BrO3 |

|---|---|

| Molecular Weight | 323.18 g/mol |

| IUPAC Name | (4-bromophenyl)-(2,4-dimethoxyphenyl)methanol |

| Standard InChI | InChI=1S/C15H15BrO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9,15,17H,1-2H3 |

| Standard InChI Key | SGLPPTHLVWQNJZ-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Br)O)OC |

| Canonical SMILES | COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Br)O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

-

IUPAC Name: (4-Bromophenyl)-(2,4-dimethoxyphenyl)methanol.

-

Molecular Formula: C₁₅H₁₅BrO₃.

-

Canonical SMILES: COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Br)O)OC.

-

Key Functional Groups:

-

Hydroxymethane (-CHOH).

-

4-Bromophenyl (aromatic ring with Br at para position).

-

2,4-Dimethoxyphenyl (aromatic ring with -OCH₃ at ortho and para positions).

-

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Likely polar organic solvents (e.g., DCM, ethanol) | |

| LogP (Partition Coefficient) | Estimated ~3.1 (high lipophilicity) |

Crystallographic Insights

While direct crystallographic data for this compound is limited, analogous structures like (E)-N-(2-bromophenyl)-4-(4-(3,5-dimethoxystyryl)phenoxy)pyrimidine exhibit monoclinic crystal systems with unit cell parameters a = 17.7467 Å, b = 10.7974 Å, c = 11.9136 Å . Hydrogen bonding between hydroxyl and methoxy groups likely stabilizes the molecular conformation .

Synthesis and Optimization

Friedel-Crafts Acylation Followed by Reduction

-

Acylation: React 2,4-dimethoxybenzene with 4-bromobenzoyl chloride in the presence of AlCl₃ to form (4-bromophenyl)(2,4-dimethoxyphenyl)methanone.

-

Reduction: Reduce the ketone to alcohol using NaBH₄ or LiAlH₄.

Reaction Scheme:

Eaton’s Reagent-Mediated Synthesis

Eaton’s reagent (P₂O₅/MeSO₃H) facilitates one-pot reactions between brominated aryl alcohols and dimethoxyphenyl precursors under reflux . Yields exceed 65% after recrystallization .

Industrial-Scale Production

-

Catalyst Optimization: Replace AlCl₃ with recyclable solid acids (e.g., zeolites) to minimize waste.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Reactivity and Functionalization

Oxidation Reactions

-

Product: (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone.

-

Conditions: KMnO₄ in acidic medium.

Nucleophilic Substitution

-

Bromine Replacement: React with amines (e.g., piperidine) to form aryl amines.

Example:

Esterification

-

Acetylation: React with acetic anhydride to form acetate derivatives, enhancing lipophilicity.

Biological and Pharmaceutical Applications

Antimicrobial Activity

-

Zone of Inhibition: Analogous compounds like (4-bromophenyl)(3-hydroxy-2,4-dimethoxyphenyl)methanone show 15–18 mm zones against Staphylococcus aureus and Escherichia coli .

-

Minimum Inhibitory Concentration (MIC): 4–8 μg/mL for Gram-negative pathogens .

Material Science Applications

-

Polymer Precursors: Serve as monomers for conductive polymers due to aromatic π-stacking.

-

Coordination Chemistry: Chelate metals (e.g., Cu²⁺) for catalytic applications .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume